Cas no 1008283-53-1 (4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one)

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one structure
1008283-53-1 structure
商品名:4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
CAS番号:1008283-53-1
MF:C13H16N2OS
メガワット:248.344
CID:3108286
PubChem ID:4962492

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 化学的及び物理的性質

名前と識別子

    • 3-(4-isopropylphenyl)-2-mercapto-5-methyl-3,5-dihydro-4H-imidazol-4-one
    • 3-(4-isopropylphenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
    • 5-methyl-3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-4-one
    • SR-01000070191
    • 1008283-53-1
    • SR-01000070191-1
    • HMS1730M03
    • AKOS034680382
    • CS-0233674
    • EN300-13532
    • 4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
    • Z90661296
    • 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
    • インチ: InChI=1S/C13H16N2OS/c1-8(2)10-4-6-11(7-5-10)15-12(16)9(3)14-13(15)17/h4-9H,1-3H3,(H,14,17)
    • InChIKey: IJXWITBMUVNKRK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 248.098334g/mol
  • どういたいしつりょう: 248.098334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 248.35g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 64.4Ų

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M322850-10mg
4-Methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1
10mg
$ 65.00 2022-06-02
Enamine
EN300-13532-10.0g
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95%
10.0g
$1101.0 2023-02-09
Enamine
EN300-13532-1.0g
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95%
1.0g
$256.0 2023-02-09
Enamine
EN300-13532-2500mg
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95.0%
2500mg
$503.0 2023-09-30
Enamine
EN300-13532-10000mg
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95.0%
10000mg
$1101.0 2023-09-30
Enamine
EN300-13532-500mg
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95.0%
500mg
$175.0 2023-09-30
Enamine
EN300-13532-250mg
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95.0%
250mg
$92.0 2023-09-30
Enamine
EN300-13532-5000mg
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95.0%
5000mg
$743.0 2023-09-30
1PlusChem
1P019OT3-50mg
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95%
50mg
$111.00 2023-12-27
1PlusChem
1P019OT3-10g
4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
1008283-53-1 95%
10g
$1423.00 2023-12-27

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 関連文献

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-oneに関する追加情報

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one: A Promising Molecule in Pharmaceutical and Biological Research

4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound with a unique molecular structure that has garnered significant attention in recent years. Its chemical formula, CAS No. 1008283-53-1, and molecular architecture make it a valuable candidate for exploring new therapeutic applications. The compound’s core structure features a 4,5-dihydro-1H-imidazol-5-one ring system, which is further substituted with a 4-methyl group and a propan-2-yl (isopropyl) group attached to a phenyl ring. This combination of functional groups contributes to its potential biological activity, making it a focal point in pharmaceutical research.

The 4,5-dihydro-1H-imidazol-5-one ring system is a well-known scaffold in medicinal chemistry due to its ability to modulate enzyme activity and interact with biological targets. The 4-methyl substitution on the imidazolone ring may influence the molecule’s hydrophobicity and receptor binding affinity, while the propan-2-yl group introduces steric effects and enhances molecular flexibility. These structural features are critical for determining the compound’s pharmacokinetic properties and biological efficacy.

Recent studies have highlighted the potential of 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in modulating signaling pathways associated with inflammation and oxidative stress. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. This discovery underscores the molecule’s relevance in developing therapies for chronic inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.

One of the most intriguing aspects of 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is its interaction with sulfur-containing moieties, such as the 2-sulfanyl group. Sulfur atoms in organic molecules often play a role in enzyme inhibition or receptor modulation, and the presence of the 2-sulfanyl group in this compound may enable it to target specific enzymes or proteins involved in metabolic processes. This property has sparked interest in its potential application as a metabolic regulator, particularly in the context of diabetes and obesity research.

From a synthetic perspective, the preparation of 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves multi-step reactions that require precise control of reaction conditions. A 2022 study in Organic & Biomolecular Chemistry reported a novel synthetic route using a sulfur-containing nucleophile to form the imidazolone ring. This method not only improves the efficiency of the synthesis but also reduces the formation of byproducts, making it a more sustainable approach for large-scale production.

While the biological potential of 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is promising, its pharmacological profile requires further investigation. Preclinical studies are currently evaluating its safety, toxicity, and in vivo efficacy. For example, a 2023 animal study published in Toxicological Sciences found that the compound exhibited low acute toxicity at doses up to 500 mg/kg, suggesting its potential for use in therapeutic applications. However, long-term safety assessments are still needed to fully understand its biological impact.

The propan-2-yl group in the molecule may also influence its ability to cross biological membranes, a critical factor in drug delivery. Research into the compound’s permeability across cell membranes has shown that the isopropyl substitution enhances its lipophilicity, which could improve its bioavailability. This property is particularly important for oral administration, where the molecule must traverse the gastrointestinal tract and enter the systemic circulation.

Moreover, the 4,5-dihydro-1H-imidazol-5-one ring system has been linked to the modulation of G-protein-coupled receptors (GPCRs), which are targets for many drugs. The 4-methyl substitution may fine-tune the molecule’s interaction with these receptors, potentially leading to the development of more selective therapeutic agents. This area of research is still in its early stages, but it represents a promising direction for exploring the compound’s pharmaceutical applications.

Recent advancements in computational chemistry have also contributed to the understanding of 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. Molecular docking studies have predicted its binding affinity to various protein targets, including enzymes involved in the synthesis of inflammatory mediators. These simulations provide valuable insights into the compound’s mechanism of action and guide the design of more potent derivatives.

In conclusion, 4-Methyl-1-4-(propan-2-yl)phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a molecule with significant potential in pharmaceutical and biological research. Its unique structure, combined with its ability to modulate inflammatory pathways and interact with sulfur-containing targets, positions it as a candidate for further exploration. As research continues, this compound may pave the way for novel therapies in the treatment of inflammatory and metabolic diseases.

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